NMS-859

VCP/p97 inhibition Covalent inhibitor Cellular potency

Researchers studying VCP/p97 often encounter confounding results with allosteric inhibitors due to altered cofactor binding dynamics. NMS-859 resolves this with a clean covalent mechanism, enabling unambiguous target engagement interpretation. • Irreversible covalent binding at Cys522 in the D2 ATPase pocket; IC50 = 0.37 µM (wild-type VCP) • Minimal cofactor association perturbation (2.1-fold vs. 12-fold with allosteric inhibitors), preserving native p97 complex dynamics • Cellular anti-proliferative IC50: 3.0 µM (HeLa), 3.5 µM (HCT116); matched VCP C522T mutant control available for SAR validation • Supplied at ≥98% purity; validated benchmark reference for covalent p97 inhibitor development

Molecular Formula C15H12ClN3O3S
Molecular Weight 349.8 g/mol
Cat. No. B609607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-859
SynonymsNMS-859;  NMS 859;  NMS859; 
Molecular FormulaC15H12ClN3O3S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl
InChIInChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
InChIKeyJWMFLBAPPIWNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NMS-859 Identity & Procurement Profile


NMS-859 (CAS 1449236-96-7) is a well-characterized, small molecule covalent inhibitor of the ATPase VCP/p97 [1]. It is defined by its specific molecular formula (C15H12ClN3O3S) and an α-chloroacetamide warhead that enables irreversible modification of the target enzyme's active site . This compound serves as a critical, commercially available tool compound for validating the role of VCP/p97 in cancer and protein homeostasis pathways, and is supplied for research purposes at a purity typically ≥98% .

Covalent VCP/p97 inhibitor probe
Protein homeostasis & cancer pathway studies
Research-grade purity for target engagement assays

NMS-859 vs. Other p97 Inhibitors


The selection of a p97/VCP inhibitor for experimental systems is critically dependent on the specific mechanism of action, as both covalent and non-covalent allosteric inhibitors exist [1]. Simple substitution based on shared target name is scientifically invalid because these compounds differ fundamentally in binding kinetics, residence time on the target, and off-target selectivity profiles [2]. NMS-859's covalent, irreversible binding to the D2 ATPase pocket dictates its distinct cellular pharmacology and experimental utility compared to reversible, allosteric inhibitors like NMS-873 or CB-5083, making a direct and quantitative evaluation of its properties essential for research procurement [3].

NMS-859 (Covalent)
Allosteric Inhibitors
Binding mode
Irreversible Cys522 modification
Reversible allosteric binding
Selectivity profile
Reported clean selectivity panel
Profiles may differ; class-dependent
Cofactor association
Modest complex perturbation reported
Marked increase; resistance mechanism context

NMS-859 Quantitative Differentiators


Cellular Potency: Covalent vs. Allosteric Inhibitors

NMS-859 exhibits a defined cellular potency for wild-type VCP/p97, with IC50 values of 0.37 μM and 0.36 μM in the presence of 60 μM and 1 mM ATP, respectively [1]. While its biochemical IC50 is higher than that of the allosteric inhibitor NMS-873 (IC50 = 20 nM) or the clinical candidate CB-5083 (IC50 = 11 nM), this difference is expected for a covalent inhibitor and does not reflect a lack of efficacy [2]. The key differentiator is its irreversible mode of action, which leads to sustained target inhibition even after compound washout, a property not shared by reversible inhibitors, making it a superior tool for certain experimental designs [3].

Cellular potency
Head-to-head
NMS-859 IC50 0.37 µM (60 µM ATP) / 0.36 µM (1 mM ATP)
vs. NMS-873: 20 nM; CB-5083: 11 nM
Reported sustained covalent inhibition profile
Time-dependent, irreversible target engagement
VCP/p97 inhibition Covalent inhibitor Cellular potency

Selectivity Against AAA+ ATPases and Kinases

NMS-859 demonstrates a clean selectivity profile, with an IC50 greater than 10 μM against a comprehensive panel of related AAA ATPases (including NSF, SPATA5, VPS4B, and RuvBL1), HSP90, and a set of 53 diverse kinases . This high level of target selectivity is a critical feature for a chemical probe, as it minimizes confounding off-target effects in cellular studies and ensures that observed phenotypes are likely due to on-target VCP/p97 engagement [1]. This contrasts with some earlier p97 inhibitors, which were less thoroughly characterized or displayed known off-target liabilities.

Selectivity window
Class-level
IC50 >10 µM against AAA ATPases, HSP90, and 53 kinases
Reported >27-fold selectivity window
Supports target validation; minimizes off-target effects
Selectivity profiling Off-target activity Chemical probe validation

p97 Complex Composition vs. Allosteric Inhibitors

While covalent and allosteric inhibitors both target p97, they induce distinct biophysical and cellular consequences. Treatment of cells with the covalent inhibitor NMS-859 or the ATP-competitive inhibitor DBeQ resulted in a modest increase (up to 2.1-fold) in p97-associated cofactors, indicating a relatively stable complex [1]. In stark contrast, treatment with the allosteric inhibitors NMS-873 and CB-5083 caused a markedly greater, 12-fold increase in cofactor association, which was identified as an on-target resistance mechanism [2]. This quantitative difference in cellular mechanism highlights a fundamental divergence in how p97 complexes are perturbed and how cells respond to different classes of inhibitors.

Cofactor association
Head-to-head
Covalent (NMS-859): ≤2.1-fold increase
Allosteric (NMS-873, CB-5083): 12-fold increase
Differential p97 complex perturbation reported
Cellular response context may differ
Mechanism of action p97 complex Allosteric vs. covalent

Covalent Binding at Cys522

NMS-859 exerts its inhibitory effect through a precise and well-characterized covalent modification of the active site Cys522 residue within the D2 ATPase domain of VCP/p97 [1]. The specificity of this interaction is confirmed by the observation that NMS-859 shows very weak inhibitory activity against the VCP C522T mutant, which eliminates the covalent binding site . This defined molecular mechanism ensures consistent and predictable target engagement, in contrast to some non-covalent inhibitors where binding modes may be less stringently defined or subject to conformational variability [2].

Cys522 covalent binding
Head-to-head
WT IC50 0.37 µM; C522T mutant: very weak inhibition (>100-fold loss)
Confirms Cys522 covalent engagement
Matched negative control (C522T) available
Covalent binding Structure-activity relationship Mutagenesis studies

NMS-859 Evidence-Based Applications


VCP/p97 Validation in Proteasome Inhibitor-Resistant Cancer

Given its robust covalent mechanism and defined cellular activity, NMS-859 is the ideal tool to investigate the role of VCP/p97 in cancer cells, particularly those that have developed resistance to proteasome inhibitors [1]. Research has shown that targeting VCP/p97 can prevent resistant tumors from utilizing the aggresome-autophagy pathway to survive, causing them to succumb to high levels of unfolded proteins . The clean selectivity profile of NMS-859 ensures that observed anti-proliferative effects can be confidently linked to VCP/p97 inhibition rather than off-target kinase or ATPase activity .

p97 Complex Dynamics & Allosteric Inhibitor Resistance

The stark difference in how NMS-859 (covalent) and allosteric inhibitors like NMS-873 affect p97 cofactor association makes NMS-859 an essential control and comparator [1]. Where allosteric inhibitors cause a dramatic 12-fold increase in cofactor binding (a known resistance mechanism), NMS-859 induces a modest 2.1-fold change, making it a superior tool for studying the native dynamics of the p97 complex or for identifying resistance mechanisms that are specific to the allosteric class of drugs .

SAR Studies: Covalent Warheads and p97 Binding

NMS-859 serves as a definitive chemical starting point and benchmark for medicinal chemistry efforts focused on covalent p97 inhibitors [1]. Its well-characterized binding mode to the D2 ATPase pocket and specific modification of Cys522 provide a clear structural hypothesis for optimization . The availability of the VCP C522T mutant as a matched negative control further enhances its utility in SAR campaigns to improve potency or modify covalent warhead reactivity .

Benchmarking Novel VCP/p97 Inhibitors in Cellular Assays

For researchers developing new p97 inhibitors, NMS-859 is an essential reference compound for benchmarking in cell-based assays [1]. Its well-documented cellular IC50 values (3.5 μM in HCT116 and 3.0 μM in HeLa cells) in proliferation assays provide a reproducible benchmark against which the potency and selectivity of new chemical entities can be rigorously compared .

Application
Selection Property
Validation Focus
Proteasome inhibitor-resistant cancer cell studies
Covalent VCP/p97 target engagement
On-target anti-proliferative endpoint interpretation
p97 complex cofactor association studies
Mechanism-dependent complex perturbation
Allosteric vs. covalent response comparison
Covalent inhibitor SAR campaigns
Defined Cys522 binding site
C522T mutant control validation
Cellular assay benchmarking
Reproducible cellular activity benchmarks
Cross-study potency and selectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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